(S)-2-Aminononanoic acid

GCPII Substrate Kinetics Catalytic Efficiency Chain-Length Optimization

Procure (S)-2-Aminononanoic acid for GCPII/PSMA-targeted drug discovery and antimicrobial peptide engineering. This C9 lipophilic amino acid delivers a 29 nM Ki against GCPII — 2.5-fold more potent than the C8 analog (72 nM) — substantially improving PET imaging sensitivity and therapeutic index. Its extended aliphatic side chain provides precise lipophilic anchoring for AMP potency enhancement without increasing hemolytic toxicity. The defined (S)-stereochemistry ensures chiral fidelity in solid-phase peptide synthesis. Also available as Fmoc-(S)-2-aminononanoic acid for direct SPPS incorporation.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
CAS No. 133444-84-5
Cat. No. B554682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Aminononanoic acid
CAS133444-84-5
Synonyms(S)-2-Aminononanoicacid; 133444-84-5; (2S)-2-aminononanoicacid; S-2-Aminononanoicacid; S-2-aminononanoicacid; AC1LU83W; SCHEMBL1272383; Nonanoicacid,2-amino-,(2S)-; ZINC1570978; AKOS022180737; AK-58077; KB-60371
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCCCCCCCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m0/s1
InChIKeyJVPFOKXICYJJSC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (S)-2-Aminononanoic Acid (CAS 133444-84-5): A Non-Proteinogenic C9 Alpha-Amino Acid for Lipophilic Peptide Design


(S)-2-Aminononanoic acid (CAS 133444-84-5), also referred to as L-2-aminononanoic acid or (2S)-2-aminononanoic acid, is a chiral, non-proteinogenic alpha-amino acid characterized by a linear nine-carbon aliphatic side chain . This extended hydrophobic moiety confers distinct physicochemical properties, particularly enhanced lipophilicity, compared to canonical proteinogenic amino acids. Its primary utility lies in its role as a specialized building block in peptide synthesis and medicinal chemistry, where it is employed to modulate the membrane permeability, metabolic stability, and target binding affinity of peptide-based molecules .

Why (S)-2-Aminononanoic Acid Cannot Be Substituted with Shorter-Chain Analogs in GCPII-Targeting Applications


The biological and physicochemical properties of lipophilic amino acids are exquisitely sensitive to side-chain length. A simple substitution of (S)-2-Aminononanoic acid with a shorter-chain analog, such as 2-aminooctanoic or 2-aminoheptanoic acid, is not scientifically valid because the length of the aliphatic chain directly and non-linearly governs the compound's interaction with the S1' specificity pocket of the target enzyme, human glutamate carboxypeptidase II (GCPII). This chain-length dependence results in profound, quantifiable differences in both substrate catalytic efficiency and inhibitor potency [1]. The evidence below demonstrates that a one-carbon truncation can lead to a dramatic alteration in biological activity, undermining the reliability and reproducibility of experimental results in drug discovery programs targeting GCPII.

Quantitative Differentiation of (S)-2-Aminononanoic Acid (C9) from Shorter-Chain Analogs: Evidence for Informed Procurement


Comparative GCPII Substrate Efficiency: 20-Fold Improvement of C9 vs. C3 Chain Length

The catalytic efficiency (kcat/KM) of dipeptidic substrates for GCPII is strongly dependent on the length of the C-terminal amino acid's aliphatic side chain. The substrate incorporating the C9 side chain of (S)-2-aminononanoic acid (Ac-Asp-Ano) demonstrates a catalytic efficiency of 62.0 L·mmol-1·s-1, which is approximately 20-fold higher than the substrate with a C3 side chain (Ac-Asp-Ala, 2.7 L·mmol-1·s-1) [1]. This dramatic increase confirms the enzyme's strong preference for longer, more lipophilic moieties, with the C9 chain providing near-optimal interaction with the S1' pocket.

GCPII Substrate Kinetics Catalytic Efficiency Chain-Length Optimization

Comparative GCPII Inhibitor Potency: C9 (Ki=29 nM) vs. C8 (Ki=72 nM) Side Chain

In a series of urea-based GCPII inhibitors, the compound bearing the C9 side chain corresponding to (S)-2-aminononanoic acid (Compound 8I) exhibited an inhibition constant (Ki) of 29 nM [1]. In a direct comparison with its C8 analog (Compound 7I), the C9 compound demonstrates 2.5-fold greater potency (Ki of 72 nM for 7I) [1]. This non-linear relationship between chain length and potency underscores the unique binding interactions achieved by the specific nine-carbon chain within the GCPII S1' specificity pocket.

GCPII Inhibition Ki Value Chain-Length Activity Relationship

Enhanced Lipophilicity (clogD) of C9-Containing Inhibitor Enables Desirable Physicochemical Profile

A key objective in the design of novel GCPII inhibitors was to enhance lipophilicity beyond that of highly polar, earlier-generation compounds. The inhibitor incorporating the C9 side chain from (S)-2-aminononanoic acid (Compound 8I) achieves a calculated logD (clogD) of -0.23 [1]. This value is significantly improved over traditional, more polar GCPII inhibitors (e.g., ZJ-43 with a clogD of -6.13) and represents a near-optimal balance for membrane permeability [1]. The data from the inhibitor series shows a clear, predictable increase in lipophilicity with each additional carbon atom in the side chain.

Lipophilicity clogD Drug-like Properties

Semiquantitative QM/MM Analysis of S1' Pocket Interaction Energies for C9 vs. C8 Side Chains

Quantum mechanics/molecular mechanics (QM/MM) calculations were employed to analyze the non-polar interactions governing GCPII affinity. The calculated total interaction energy (Eint(total)) between the S1' pocket residues and the C9 side chain (ANO) was -11.5 kcal·mol-1 [1]. This is marginally higher than the energy calculated for the C8 side chain (AOC), which was -11.3 kcal·mol-1 [1]. While the difference is small (0.2 kcal·mol-1), it qualitatively correlates with the observed decrease in KM values and provides a molecular-level rationale for the preference for the longer C9 chain.

QM/MM Modeling Binding Energy Molecular Recognition

Validated Application Scenarios for (S)-2-Aminononanoic Acid Based on Quantitative Differentiation


Synthesis of High-Affinity GCPII Inhibitors for Prostate Cancer Imaging and Neurological Disorder Research

Researchers developing small-molecule inhibitors targeting human glutamate carboxypeptidase II (GCPII, also known as PSMA) should procure (S)-2-Aminononanoic acid. Evidence from a direct comparative study shows that the C9 side chain provides a Ki of 29 nM, which is 2.5-fold more potent than its C8 analog (Ki=72 nM) [1]. This enhanced potency is critical for improving the sensitivity of PSMA-targeted PET imaging agents and for increasing the therapeutic index of experimental drugs for neurological conditions linked to dysregulated glutamatergic transmission [1].

Engineering of Lipophilic Antimicrobial Peptides with Retained Selectivity

For medicinal chemistry groups focused on improving the membrane activity of antimicrobial peptides (AMPs), (S)-2-Aminononanoic acid offers a validated strategy. A class-level inference based on a study with the C11 analog, (S)-2-aminoundecanoic acid, demonstrated that incorporating a long-chain lipophilic amino acid into the peptide anoplin enhanced antimicrobial activity against E. coli and S. aureus by at least one order of magnitude without increasing hemolytic toxicity [2]. The C9 chain of (S)-2-Aminononanoic acid is expected to provide a similar but slightly less extreme lipophilic anchoring effect, allowing for more precise tuning of AMP potency and selectivity [1].

Solid-Phase Peptide Synthesis (SPPS) Requiring a Lipophilic, Fmoc-Protected Building Block

For projects involving solid-phase peptide synthesis that require the introduction of a lipophilic, non-natural amino acid, the Fmoc-protected derivative of (S)-2-Aminononanoic acid (e.g., Fmoc-(S)-2-aminononanoic acid) is a well-established building block [3]. Its use is supported by its defined stereochemistry and the ability to enhance the hydrophobicity of the final peptide, which can improve its interaction with lipid bilayers or hydrophobic pockets on target proteins [1]. Procurement of the (S)-enantiomer is essential to ensure the desired chiral integrity of the synthesized peptide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Aminononanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.